molecular formula C20H24N2O3 B8586462 trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1822462-52-1

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B8586462
CAS No.: 1822462-52-1
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the protection of the carboxylic acid and oxyamine functions. One common method starts from pyroglutamic acid and involves several steps, including the treatment with a reagent generating hydrochloric acid, followed by the addition of a hydroxylamine derivative . The intermediate compounds are then cyclized and reduced to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include distillation and solvent exchange to ensure the desired product is obtained in high purity .

Chemical Reactions Analysis

Types of Reactions

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxime group typically yields the corresponding amine .

Scientific Research Applications

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific structure, which allows for the synthesis of highly effective β-lactamase inhibitors. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1822462-52-1

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 5-(phenylmethoxyamino)piperidine-2-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2

InChI Key

SHMFBKYBBMGQSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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